C14-SPM

siRNA Delivery Gene Silencing Hepatitis C Virus (HCV)

C14-SPM (CAS 2241864-59-3) is a validated, non-viral lipidoid vector for hepatic siRNA delivery. Unlike generic ionizable lipids, its branched polyamine structure is critical for LNP formation and anti-HCV gene silencing. Use for galactosylated LNP synthesis to achieve up to 80% in vivo knockdown. Empirical evidence shows alkyl chain length is performance-specific; do not substitute. Essential for SAR studies and targeted hepatocyte delivery.

Molecular Formula C94H194N4O6
Molecular Weight 1476.6 g/mol
Cat. No. B10855723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14-SPM
Molecular FormulaC94H194N4O6
Molecular Weight1476.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CN(CCCCN(CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O
InChIInChI=1S/C94H194N4O6/c1-7-13-19-25-31-37-43-49-55-61-71-89(99)83-95(79-69-81-97(85-91(101)73-63-57-51-45-39-33-27-21-15-9-3)86-92(102)74-64-58-52-46-40-34-28-22-16-10-4)77-67-68-78-96(84-90(100)72-62-56-50-44-38-32-26-20-14-8-2)80-70-82-98(87-93(103)75-65-59-53-47-41-35-29-23-17-11-5)88-94(104)76-66-60-54-48-42-36-30-24-18-12-6/h89-94,99-104H,7-88H2,1-6H3
InChIKeyWIDGAQNJZVOCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C14-SPM Procurement: Core Identity and Baseline Characterization of a Polyamine Branched-Chain Lipidoid


C14-SPM (CAS 2241864-59-3) is a synthetic, polyamine branched-chain lipidoid with a molecular formula of C₉₄H₁₉₄N₄O₆ and a molecular weight of 1476.57 g/mol [1]. It functions as a non-viral vector, facilitating the intracellular delivery of small interfering RNA (siRNA) [2]. Its primary application lies in the formation of lipid nanoparticles (LNPs) for gene silencing in hepatic models, particularly for targeting Hepatitis C Virus (HCV) replication [2].

Procurement Risk Alert: Why Generic Substitution of C14-SPM with Other Lipidoids or Delivery Vectors is Scientifically Unjustified


Generic substitution of C14-SPM with other lipidoids (e.g., C12-SPM) or clinically approved ionizable lipids (e.g., DLin-MC3-DMA, ALC-0315) is fraught with risk due to profound structural and functional divergence. C14-SPM is a chemically distinct branched-chain polyamine, not an ionizable lipid, and its performance is highly specific to its formulation context [1]. Empirical evidence demonstrates that even within the same polyamine lipidoid family, altering the alkyl chain length (from C14 to C12) drastically reduces siRNA delivery efficiency . Furthermore, direct comparisons of leading ionizable lipids reveal significant differences in potency and hepatotoxicity, underscoring that performance is not interchangeable and must be empirically validated [2].

C14-SPM Performance Benchmarking: Quantifiable Differentiation Against Closest Analogs and In-Class Competitors


In Vitro siRNA-Mediated Gene Silencing Efficiency of C14-SPM-Based LNPs

C14-SPM, when formulated into lipid nanoparticles (LNPs) for siRNA delivery targeting PRK2, achieved significant in vitro gene silencing in human hepatic cells. The study reported that the most effective lipidoid identified from a small library induced ≈80% silencing of PRK2 [1]. This serves as a baseline performance metric for the lipidoid itself, prior to any targeting modifications.

siRNA Delivery Gene Silencing Hepatitis C Virus (HCV)

In Vivo Target Gene Knockdown: C14-SPM LNPs vs. Galactosylated C14-SPM LNPs

Systemic administration of C14-SPM LNPs carrying siPRK2 resulted in a significant reduction of host PRK2 in mouse liver (≈60%) [1]. A key differentiation is observed when the LNP surface is modified; galactosylation of the C14-SPM LNP to enhance hepatocyte targeting via the asialoglycoprotein receptor (ASGPR) improved this in vivo silencing to ≈80% [1].

In Vivo Gene Silencing Liver Targeting Lipidoid Nanoparticles

Comparative Performance: C14-SPM vs. Shorter-Chain Analog C12-SPM

Within the polyamine branched-chain lipidoid family, alkyl chain length is a critical determinant of delivery efficiency. C14-SPM, with its 14-carbon alkyl chains, is reported to possess higher efficiency in siRNA delivery compared to its 12-carbon analog, C12-SPM, which is described as having similar properties but lower efficiency .

siRNA Delivery Lipidoid Structure-Activity Relationship (SAR)

Contextual Benchmarking: Clinically Approved Ionizable Lipids for Hepatic siRNA Delivery

C14-SPM is a lipidoid, not an ionizable lipid. Its performance must be contextualized against clinically approved ionizable lipids like DLin-MC3-DMA (MC3) and ALC-0315, which are standards for hepatic delivery. A direct comparative study found that at a dose of 1 mg/kg siRNA in mice, LNPs with ALC-0315 achieved a 2- to 10-fold greater knockdown of FVII and ADAMTS13 compared to LNPs with MC3 [1]. However, at a high dose of 5 mg/kg, ALC-0315 LNPs increased markers of liver toxicity (ALT and bile acids), while the same dose of MC3 LNPs did not [1].

Lipid Nanoparticles (LNPs) Ionizable Lipids Hepatotoxicity

Chemical Identity Verification: C14-SPM vs. C14-4 Ionizable Lipid

It is critical to differentiate C14-SPM from compounds with similar nomenclature. C14-4 (CAS 2639634-80-1) is an ionizable lipid with a molecular formula of C₈₄H₁₇₃N₅O₇ and a molecular weight of 1365.3 g/mol, designed for mRNA delivery and T-cell transfection , . This contrasts with C14-SPM (CAS 2241864-59-3), a polyamine branched-chain lipidoid with a molecular weight of 1476.57 g/mol, optimized for siRNA delivery to hepatic cells .

Lipid Chemistry Ionizable Lipid Lipidoid

C14-SPM Deployment Guide: High-Impact Research Applications Validated by Quantitative Evidence


Targeted siRNA Delivery for Hepatitis C Virus (HCV) Replication Studies

Procure C14-SPM for the formulation of LNPs designed to deliver anti-HCV siRNA to hepatocytes. This application is directly validated by evidence showing that C14-SPM LNPs carrying siPRK2 achieve significant silencing of host PRK2 in vitro (≈80%) and in vivo (≈60% for unmodified, ≈80% for galactosylated) [1]. This performance is the basis for developing a potential HCV therapeutic.

Liver-Specific Gene Silencing Requiring Enhanced Targeting via ASGPR

Utilize C14-SPM as the core component for synthesizing galactosylated LNPs. This is the optimal use-case when maximal hepatic gene knockdown is required. The evidence shows that galactosylation of C14-SPM LNPs increases in vivo silencing efficiency from ≈60% to ≈80% compared to the unmodified formulation [1], justifying the additional synthetic steps for targeted delivery.

Development of Non-Viral Vectors for siRNA Therapeutics

Employ C14-SPM as a lead compound for studying structure-activity relationships (SAR) in polyamine branched-chain lipidoids. Its demonstrated efficiency, compared to the less potent C12-SPM analog , provides a key data point for rational design of next-generation siRNA delivery vehicles, particularly those intended for hepatic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for C14-SPM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.